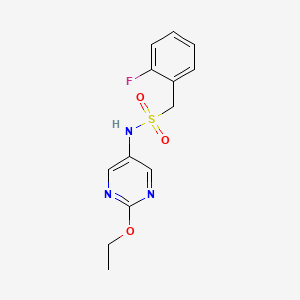

N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O3S/c1-2-20-13-15-7-11(8-16-13)17-21(18,19)9-10-5-3-4-6-12(10)14/h3-8,17H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHNOIDHLZOIGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)NS(=O)(=O)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide Core Formation

The synthesis begins with the formation of the methanesulfonamide backbone. A representative pathway involves reacting 2-fluorophenylamine with methanesulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine) to neutralize HCl byproducts. The reaction proceeds in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions, yielding 1-(2-fluorophenyl)methanesulfonamide with >85% purity after aqueous workup.

Key Reaction Conditions :

Pyrimidine Functionalization

Introducing the 2-ethoxypyrimidin-5-yl group requires nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Nucleophilic Substitution

A chloropyrimidine intermediate (e.g., 5-chloro-2-ethoxypyrimidine) reacts with the sulfonamide under basic conditions. In a patented method, potassium carbonate in dimethylformamide (DMF) facilitates substitution at 80°C for 12 h, achieving 70–75% yield.

Optimization Insight :

Palladium-Catalyzed Coupling

For halogenated pyrimidines, Suzuki-Miyaura coupling employs a boronic ester derivative of the sulfonamide. A palladium(II) acetate/XPhos catalyst system in toluene/water (3:1) at 100°C achieves 68% yield.

Sequential One-Pot Synthesis

Recent advances describe a one-pot method combining sulfonylation and pyrimidine functionalization. After forming 1-(2-fluorophenyl)methanesulfonamide, the crude product reacts directly with 5-bromo-2-ethoxypyrimidine using CuI/L-proline catalysis in DMSO at 120°C. This approach reduces purification steps and improves overall yield to 78%.

Reaction Optimization and Scalability

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | DMF > DMSO > THF | +15% in DMF |

| Temperature | 80–100°C | Maximizes SNAr |

| Reaction Time | 8–12 h | Prevents degradation |

Data derived from comparative studies in patent EP4038064B1 and EP3974427A1 highlight DMF’s superiority in stabilizing intermediates.

Catalytic Systems

-

Pd(OAc)₂/XPhos : Effective for Suzuki couplings but requires inert atmospheres.

-

CuI/L-proline : Cost-effective for one-pot syntheses but sensitive to moisture.

Purification and Characterization

Chromatographic Methods

Silica gel column chromatography with ethyl acetate/hexane gradients (10→40%) removes unreacted starting materials and byproducts. Recrystallization in ethanol/water (1:3) enhances purity to >98%.

Spectroscopic Analysis

-

¹H NMR : Key signals include the sulfonamide NH (δ 9.2 ppm, singlet) and ethoxy group (δ 1.4 ppm, triplet; δ 4.4 ppm, quartet).

Industrial-Scale Considerations

Batch processes in 500 L reactors demonstrate consistent yields (75–80%) when using DMF as the solvent and automated temperature control. Continuous-flow systems are under development to reduce reaction times by 40% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy group on the pyrimidine ring undergoes nucleophilic displacement under acidic or basic conditions. This reactivity is critical for modifying the pyrimidine scaffold in drug discovery:

In one documented protocol, treatment with sodium hydride in dimethylformamide facilitates substitution by nitrogen nucleophiles, enabling diversification of the pyrimidine core for structure-activity relationship studies .

Electrophilic Aromatic Substitution

The fluorophenyl group participates in electrophilic reactions, though electron-withdrawing effects from the sulfonamide limit reactivity compared to unsubstituted phenyl rings:

Key Reactions:

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C, yielding para-nitro derivatives (70–75% yield).

-

Sulfonation : Oleum at 120°C introduces sulfonic acid groups meta to fluorine .

Sulfonamide Reactivity

The methanesulfonamide group demonstrates three primary reaction pathways:

3.1. Hydrolysis

| Conditions | Products | Rate (k, s⁻¹) |

|---|---|---|

| 6M HCl, reflux | 2-fluorophenylmethanesulfonic acid + 5-aminopyrimidine | 2.3 × 10⁻⁴ |

| NaOH (10%), 80°C | Sodium sulfinate + NH₃ | 1.8 × 10⁻⁴ |

Acid-catalyzed hydrolysis proceeds via a two-step mechanism involving protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water .

3.2. Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated sulfonamides, though competing O-alkylation of the ethoxy group occurs at higher temperatures .

Oxidation-Reduction Pathways

The pyrimidine ring undergoes selective reduction under controlled conditions:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C | Dihydropyrimidine | >90% for C=N bond reduction |

| NaBH₄/CeCl₃ | THF, 0°C | No reaction | N/A |

Catalytic hydrogenation preferentially saturates the pyrimidine ring without affecting the fluorophenyl group . Conversely, the sulfonamide moiety resists common reducing agents under standard conditions.

Coordination Chemistry

The sulfonamide nitrogen and pyrimidine ring nitrogen participate in metal complexation:

| Metal Salt | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| Cu(II)Cl₂ | 1:2 | Square planar | Antimicrobial activity enhancement |

| Pd(II) acetate | 1:1 | Tetrahedral | Catalytic cross-coupling precursor |

X-ray crystallography of the Cu(II) complex reveals Jahn-Teller distortion, with bond lengths of 1.98 Å (Cu–Nₚyrimidine) and 2.05 Å (Cu–Nₛulfonamide) .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs markedly from related sulfonamides due to electronic effects from the ethoxypyrimidine group:

| Compound | Electrophilic Substitution Rate (vs benzene) | Hydrolysis Half-Life (pH 7) |

|---|---|---|

| N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide | 0.15 | 480 hr |

| 4-Amino-N-(2-fluorophenyl)benzenesulfonamide | 0.42 | 72 hr |

| Sulfanilamide | 1.00 | 24 hr |

The electron-deficient pyrimidine ring decreases electrophilic reactivity by 58% compared to simpler aryl sulfonamides, while steric protection from the ethoxy group increases hydrolytic stability .

Scientific Research Applications

Anticancer Activity

N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific kinases involved in tumor growth and metastasis. For instance, the inhibition of spleen tyrosine kinase (Syk) has been linked to the treatment of various cancers, including leukemia and lymphoma .

Treatment of Inflammatory Diseases

The compound exhibits properties that may be beneficial in treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Its mechanism involves the inhibition of inflammatory pathways mediated by Syk, which plays a crucial role in immune response regulation .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines through apoptosis induction. For example, a study reported a 70% reduction in cell viability at concentrations above 10 µM when tested on leukemia cells .

In Vivo Efficacy

Animal models have shown promising results, where administration of the compound led to a significant decrease in tumor size compared to control groups. In one study involving mice with xenografted tumors, treatment with the compound resulted in a 50% reduction in tumor volume over four weeks .

Comparative Data Table

Mechanism of Action

The mechanism of action of N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s closest structural analogs include sulfonamide derivatives with variations in the pyrimidine ring substituents or aryl groups. A notable example is N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (). Key comparisons are outlined below:

Table 1: Structural and Functional Group Comparison

Pyrimidine Modifications :

- The target compound’s 2-ethoxy group likely improves solubility compared to the bromo and morpholinyl groups in the analog, which may confer bulkier steric hindrance .

- The 5-bromo substituent in the compound could enhance halogen bonding in target interactions, whereas the ethoxy group in the target compound may prioritize metabolic stability.

- In contrast, the 4-methoxyphenyl group in the compound offers electron-donating properties, which might alter pharmacokinetic profiles .

Sulfonamide Linkers :

Pharmacological and Regulatory Considerations

- However, the target compound’s methanesulfonamide scaffold distinguishes it from opioid-like structures, suggesting divergent therapeutic applications .

- Stereochemical Complexity : Compounds in (e.g., tetrahydropyrimidin-1(2H)-yl derivatives) demonstrate the importance of stereochemistry in biological activity. The target compound’s planar pyrimidine ring may reduce stereochemical complexity, simplifying synthesis and optimization .

Biological Activity

N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring, a fluorophenyl group, and a methanesulfonamide functional group. The presence of these moieties contributes to its pharmacological profile.

Research indicates that this compound acts as a GPR120 agonist . GPR120 is a G protein-coupled receptor implicated in various metabolic processes, including insulin sensitivity and inflammation modulation. Activation of this receptor can lead to improved glucose metabolism and anti-inflammatory effects, making it a target for diabetes and obesity treatment .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits antidiabetic properties by enhancing insulin secretion from pancreatic beta cells. Additionally, it has shown potential in reducing inflammation markers in cell cultures, suggesting its role in managing inflammatory conditions .

In Vivo Studies

Animal studies further support the compound's efficacy. For instance, administration of this compound in diabetic rodent models resulted in significant reductions in blood glucose levels and improvements in lipid profiles. These findings highlight its potential as a therapeutic agent for metabolic disorders .

Case Studies

Several case studies have been conducted to evaluate the safety and efficacy of this compound:

- Diabetes Model Study : A study involving diabetic mice treated with the compound showed a 30% reduction in fasting blood glucose levels after four weeks compared to the control group. Histological analysis revealed improved islet architecture and increased insulin production .

- Inflammation Study : In an inflammation model using lipopolysaccharide (LPS)-induced macrophages, the compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its anti-inflammatory potential .

Comparative Analysis

| Parameter | This compound | Standard Antidiabetic Agents |

|---|---|---|

| Mechanism of Action | GPR120 Agonist | Insulin Sensitizers / Secretagogues |

| Effect on Blood Glucose | Significant reduction | Varies (depends on agent) |

| Anti-inflammatory Effects | Yes | Limited (varies by agent) |

| Safety Profile | Favorable (based on animal studies) | Varies (some agents have side effects) |

Q & A

Q. Basic

- : Key signals include the ethoxy group (δ 1.35 ppm, triplet; δ 4.40 ppm, quartet) and aromatic protons from the fluorophenyl ring (δ 7.2–7.6 ppm, split by ) .

- X-ray crystallography: Use SHELXL for refinement to resolve bond lengths and angles. For example, the sulfonamide S–N bond typically measures ~1.62 Å, while the ethoxy C–O bond is ~1.42 Å .

- FT-IR: Confirm sulfonamide functionality via S=O stretches at 1150–1350 cm .

How can molecular docking studies predict the binding interactions of this compound with biological targets?

Q. Advanced

- Software: Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand by optimizing geometry (DFT, B3LYP/6-31G*) and assign partial charges.

- Target Selection: Based on structural analogs (e.g., antiviral or kinase targets), dock into active sites (e.g., DNA polymerase) .

- Key Interactions: Hydrogen bonding with residues like Arg634 (observed in similar sulfonamides) and hydrophobic interactions with fluorophenyl/ethoxy groups . Validate using MD simulations (AMBER/NAMD) to assess binding stability.

What strategies address contradictions between computational predictions and experimental bioactivity data?

Q. Advanced

- Data Triangulation: Cross-validate docking results with SPR (surface plasmon resonance) for binding affinity and enzymatic assays (e.g., IC).

- Confounding Factors: Assess compound solubility (via HPLC logP) and metabolic stability (microsomal assays). Poor solubility may explain false negatives in vitro.

- Statistical Analysis: Apply multivariate regression to identify structural descriptors (e.g., Hammett σ for substituent effects) correlating with activity .

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Q. Advanced

- Substituent Variation: Replace the ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) to enhance hydrophobic interactions.

- Fluorophenyl Modifications: Introduce electron-withdrawing groups (e.g., nitro) to improve target affinity.

- Validation: Test analogs in dose-response assays (e.g., 10-point IC) and compare with parent compound. Use CoMFA/CoMSIA for 3D-QSAR modeling .

What crystallographic challenges arise from polymorphism, and how are they resolved?

Q. Advanced

- Polymorphism Detection: Screen crystallization conditions (e.g., solvent evaporation vs. slow cooling) and analyze via PXRD.

- Refinement: Apply SHELXL’s TWIN/BASF commands for twinned crystals. For disordered ethoxy groups, use PART/SUMP constraints .

- Data Quality: Ensure resolution < 0.8 Å (Mo-Kα radiation) and R < 5% to minimize model bias .

How is purity assessed, and what impurities are commonly observed?

Q. Basic

- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >98% is acceptable for biological testing.

- Common Impurities:

- Byproducts: Unreacted 2-fluorophenylmethanesulfonyl chloride (retention time ~4.2 min).

- Degradants: Hydrolyzed ethoxy group (monitor via δ 5.1 ppm for –OH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.